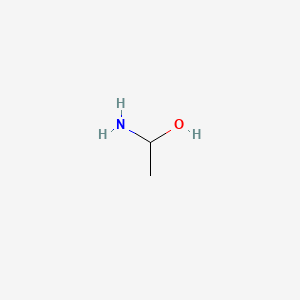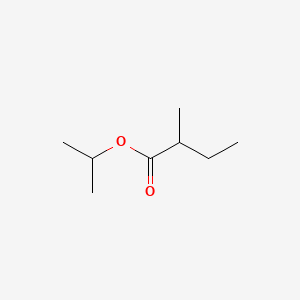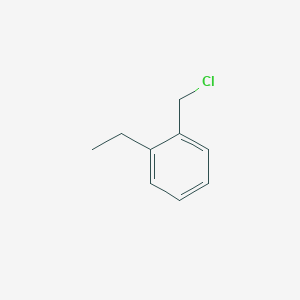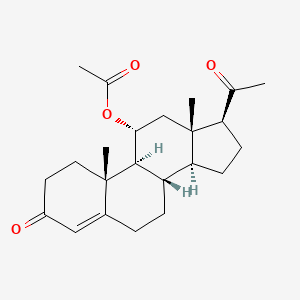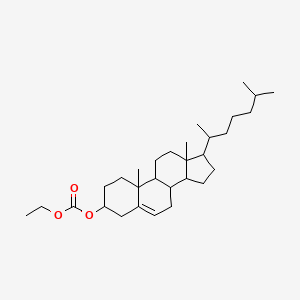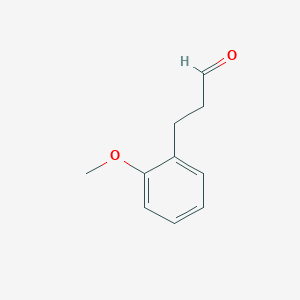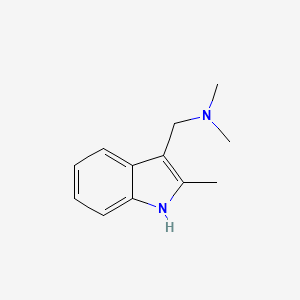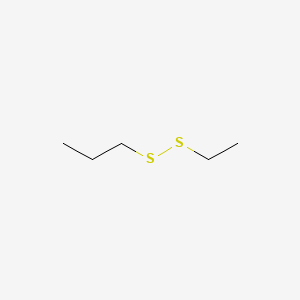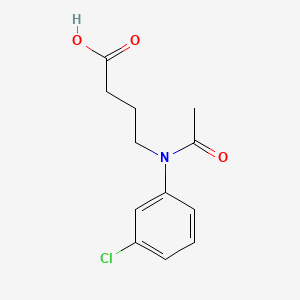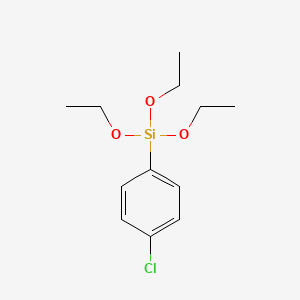
(4-Chlorophenyl)triethoxysilane
説明
“(4-Chlorophenyl)triethoxysilane” is an organosilicon compound that serves as a valuable reagent in organic synthesis . It can be used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices . It also acts as a substrate in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes .
Synthesis Analysis
The synthesis of “(4-Chlorophenyl)triethoxysilane” can be achieved by reacting (4-chlorophenyl)trimethylammonium chloride and triethoxysilane in the presence of a base catalyst. The reaction mechanism involves the displacement of the chloride ion by the silane moiety, resulting in the formation of "(4-Chlorophenyl)triethoxysilane".Chemical Reactions Analysis
“(4-Chlorophenyl)triethoxysilane” can be used in various chemical reactions. For instance, it can be used as a substrate in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes . It can also be used in the Hiyama cross-coupling reactions with 3-iodoazetidines to yield substituted 3-arylazetidines .科学的研究の応用
Application 1: Photovoltaic Devices
- Summary of the Application : (4-Chlorophenyl)triethoxysilane is used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices .
- Results or Outcomes : The source does not provide specific quantitative data or statistical analyses on the results of this application .
Application 2: Synthesis of Quinoxalines, Benzothiazoles, and Benzoxazoles
- Summary of the Application : Sulfamic acid-functionalized Fe3O4 nanoparticles (Fe3O4@EDA-SO3H) were synthesized as an effective nanomagnetic solid acid catalyst. This catalyst exhibited high efficiency in the synthesis of quinoxaline, benzothiazole, and benzoxazole derivatives such as 3,2-diphenylquinoxaline (97%), 2-phenyl-benzothiazole (97%), and 2-(4-chlorophenyl)benzoxazole (95%) via simple and mild conditions .
- Methods of Application : The catalyst was prepared and characterized by various techniques such as FT-IR, XRD, TGA, VSM, SEM, EDX, TEM, and CHN. The catalyst can be readily separated from the reaction medium by employing an external magnet and reused several times without significant loss of its catalytic activity .
- Results or Outcomes : The catalyst exhibited high efficiency in the synthesis of quinoxaline, benzothiazole, and benzoxazole derivatives. The yields of 3,2-diphenylquinoxaline, 2-phenyl-benzothiazole, and 2-(4-chlorophenyl)benzoxazole were 97%, 97%, and 95% respectively .
Application 3: Synthesis of Substituted Diarylalkynes
- Summary of the Application : (4-Chlorophenyl)triethoxysilane can be used as a substrate in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The source does not provide specific quantitative data or statistical analyses on the results of this application .
Application 4: Electrochemical Sensor
- Summary of the Application : (4-Chlorophenyl)triethoxysilane is used in the development of a sensitive and rapid detection method for 4-chlorophenol (4-CP) and 4-nitrophenol (4-NP) using a Ti3C2Tx MXene based electrochemical sensor .
- Methods of Application : Bulk Ti3AlC2 powder was etched to Ti3C2Tx for the first time through a hydrothermal reaction in NaF/HCl solution. After ultrasonication in N-methylpyrrolidone (NMP), Ti3C2Tx powder was successfully exfoliated into multilayered Ti3C2Tx nanosheets .
- Results or Outcomes : The linear range is from 0.1 to 20.0 μM for 4-CP, and from 0.5 to 25.0 μM for 4-NP, with detection limits of 0.062 μM (4-CP) and 0.11 μM (4-NP). This method was used in wastewater samples, and the accuracy was confirmed to be good by high-performance liquid chromatography .
Application 5: Hiyama Cross-Coupling Reactions
- Summary of the Application : (4-Chlorophenyl)triethoxysilane can be used as a substrate in the Hiyama cross-coupling reactions with 3-iodoazetidines to yield substituted 3-arylazetidines .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The source does not provide specific quantitative data or statistical analyses on the results of this application .
Application 6: Surface Immobilization for Sensor Applications
- Summary of the Application : (4-Chlorophenyl)triethoxysilane is used as an intermediate in the synthesis of tripod-shaped oligo(p-phenylene)s, which are used in the surface immobilization of gold and CdS quantum dots for sensor applications .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The source does not provide specific quantitative data or statistical analyses on the results of this application .
Safety And Hazards
According to the safety data sheet, if inhaled, “(4-Chlorophenyl)triethoxysilane” can cause respiratory tract irritation, which can be fatal . In case of skin contact, it’s recommended to wash off with soap and plenty of water . If swallowed, it’s advised to rinse the mouth with water and seek medical attention .
特性
IUPAC Name |
(4-chlorophenyl)-triethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFILDYMJSTXBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066726 | |
| Record name | (4-Chlorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)triethoxysilane | |
CAS RN |
21700-74-3 | |
| Record name | 1-Chloro-4-(triethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)triethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021700743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-Chlorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-CHLOROPHENYL)TRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8R3BWS4R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




